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Compound of Interest

Compound Name: Methyl citronellate

Cat. No.: B1615178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for methyl
citronellate, an acyclic monoterpenoid ester. Due to the limited availability of directly published

complete experimental spectra, this guide combines data from the National Institute of

Standards and Technology (NIST) with predicted spectroscopic values and generalized

experimental protocols. The information herein is intended to serve as a valuable reference for

the identification, characterization, and quality control of methyl citronellate in research and

development settings.

Chemical Structure and Properties
IUPAC Name: methyl 3,7-dimethyloct-6-enoate[1]

Synonyms: Methyl 3,7-dimethyl-6-octenoate, Citronellic acid methyl ester[2][3]

CAS Number: 2270-60-2[1][2][3]

Molecular Formula: C₁₁H₂₀O₂[1][4]

Molecular Weight: 184.28 g/mol [1][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for methyl
citronellate in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for Methyl Citronellate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~5.10 t 1H H-6

~3.67 s 3H H-1'

~2.20 m 2H H-2

~1.95-2.10 m 2H H-5

~1.68 s 3H H-8

~1.60 s 3H H-9

~1.55-1.70 m 1H H-3

~1.15-1.40 m 2H H-4

~0.95 d 3H H-10

Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for Methyl Citronellate (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~174.0 C-1

~131.5 C-7

~124.5 C-6

~51.5 C-1'

~41.0 C-2

~37.0 C-4

~29.5 C-3

~25.7 C-5

~25.7 C-8

~19.5 C-10

~17.6 C-9

Note: The predicted NMR data is based on the analysis of similar compounds and typical

chemical shift ranges. Actual experimental values may vary.[5][6][7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic IR absorption bands for methyl citronellate.

Table 3: Characteristic IR Absorption Bands for Methyl Citronellate
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Wavenumber (cm⁻¹) Functional Group Vibration

~2960-2850 C-H (alkane) Stretch

~1740 C=O (ester) Stretch

~1670 C=C (alkene) Stretch

~1465 C-H (alkane) Bend

~1250-1000 C-O (ester) Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is based on the electron ionization (EI) mass spectrum

available from the NIST database.

Table 4: Major Fragments in the EI-Mass Spectrum of Methyl Citronellate

m/z Proposed Fragment

184 [M]⁺ (Molecular Ion)

169 [M - CH₃]⁺

153 [M - OCH₃]⁺

125 [M - COOCH₃]⁺

88
[CH₃OC(OH)=CHCH₃]⁺ (McLafferty

Rearrangement)

69 [C₅H₉]⁺

41 [C₃H₅]⁺

The fragmentation of esters is often characterized by cleavage next to the carbonyl group and

hydrogen rearrangements.[8][9][10][11][12]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of methyl citronellate in approximately 0.7 mL of

deuterated chloroform (CDCl₃).[13]

For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended due

to the lower natural abundance of the ¹³C isotope.[14][15][16][17]

The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical

shift referencing (0.00 ppm).

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[13][15]

[16] The final sample depth should be approximately 4-5 cm.[13][14][15]

Data Acquisition:

Use a 400 MHz or higher NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.[14]

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary. A proton-decoupled pulse

sequence is typically used.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.
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Reference the chemical shifts to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small drop of neat methyl citronellate directly onto the ATR crystal.[18][19]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[19]

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to

32 scans is common to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of methyl citronellate (e.g., 10 µg/mL) in a volatile organic

solvent such as hexane or dichloromethane.[20]

Transfer the solution to a 1.5 mL glass autosampler vial.[20]

Data Acquisition:

Inject the sample into the GC-MS system.[21]

Gas Chromatography (GC) Conditions:
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Use a non-polar capillary column (e.g., DB-5ms).

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a

final temperature (e.g., 250 °C) to ensure good separation.[22]

Helium is typically used as the carrier gas.[22]

Mass Spectrometry (MS) Conditions:

Use electron ionization (EI) at 70 eV.[22]

Scan a mass range of approximately 30-450 m/z.[22]

Data Analysis:

The resulting total ion chromatogram (TIC) will show the retention time of methyl
citronellate.

The mass spectrum corresponding to the GC peak of methyl citronellate can be

analyzed for its molecular ion and fragmentation pattern.

Visualizations
Experimental Workflows
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NMR Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-50 mg)

Dissolve in CDCl3 (~0.7 mL) with TMS

Filter into NMR Tube

Insert into Spectrometer

Lock and Shim

Acquire 1H and 13C Spectra

Fourier Transform

Phase and Baseline Correction

Reference to TMS

Elucidate Structure

Spectral Analysis

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.
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ATR-IR Analysis Workflow

Clean ATR Crystal

Collect Background Spectrum

Apply Liquid Sample to Crystal

Background Subtraction (Automated)

Acquire Sample Spectrum

Identify Functional Groups

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopic analysis.
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GC-MS Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Prepare Dilute Solution

Transfer to GC Vial

Inject into GC-MS

GC Separation

MS Detection

Analyze Chromatogram

Analyze Mass Spectrum

Confirm Structure and Purity

Identify Compound & Fragments

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.
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Mass Spectrometry Fragmentation

Proposed Fragmentation of Methyl Citronellate

Methyl Citronellate
[M]⁺, m/z = 184

[M - OCH₃]⁺
m/z = 153

- OCH₃

[M - COOCH₃]⁺
m/z = 125

- COOCH₃

[M - CH₃]⁺
m/z = 169

- CH₃

McLafferty
Rearrangement

m/z = 88

γ-H transfer

[C₅H₉]⁺
m/z = 69

further frag.

Click to download full resolution via product page

Caption: Logical fragmentation pathways for methyl citronellate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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